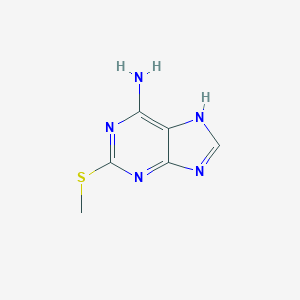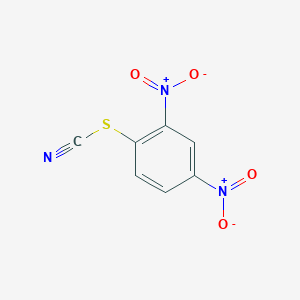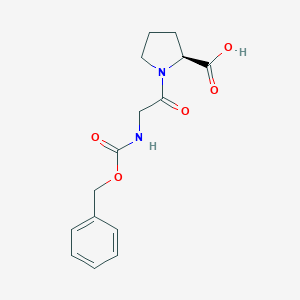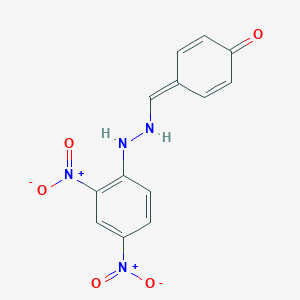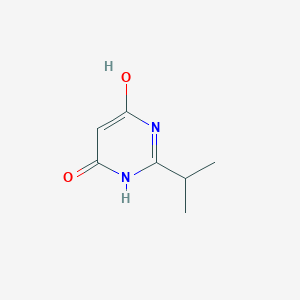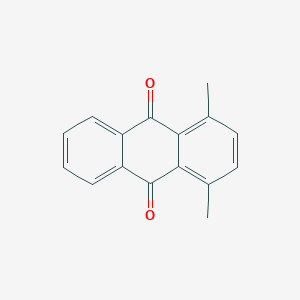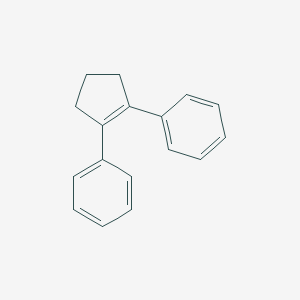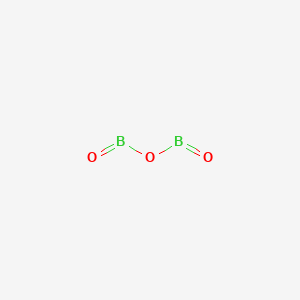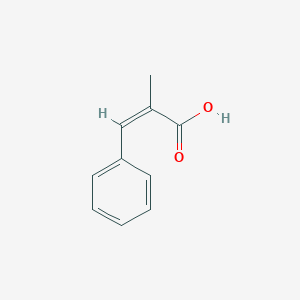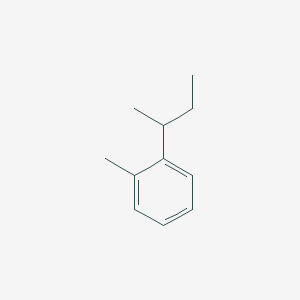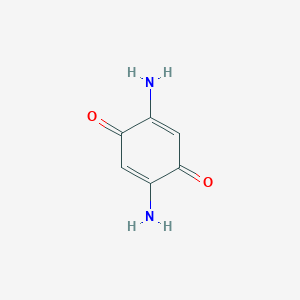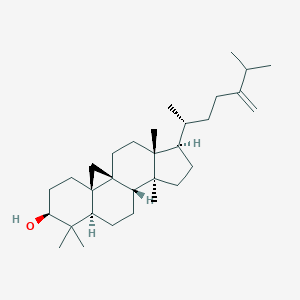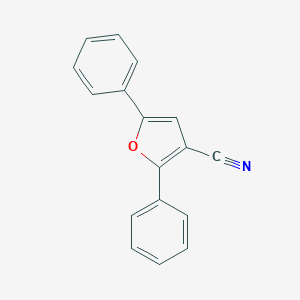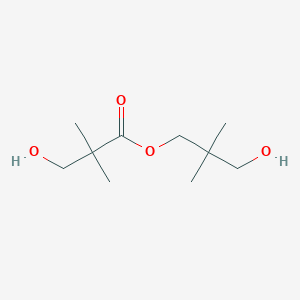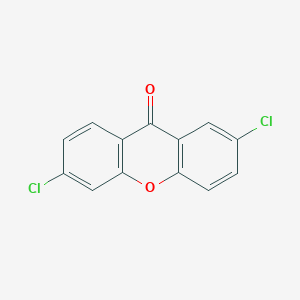
2,6-Dichloroxanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloroxanthen-9-one, also known as DCX, is a fluorescent dye that has been widely used in scientific research due to its unique properties. It is a highly sensitive probe for measuring intracellular calcium levels, making it a valuable tool in the study of cellular signaling pathways.
科学的研究の応用
2,6-Dichloroxanthen-9-one has been used in a wide range of scientific research applications, including calcium imaging, ion channel studies, and neuronal activity analysis. It is particularly useful in the study of intracellular calcium signaling, as it exhibits a strong fluorescence response to changes in calcium levels. 2,6-Dichloroxanthen-9-one has also been used in the study of cancer cells, where it has been shown to inhibit cell proliferation and induce apoptosis.
作用機序
The mechanism of action of 2,6-Dichloroxanthen-9-one involves its ability to bind to calcium ions. When 2,6-Dichloroxanthen-9-one binds to calcium ions, it undergoes a conformational change that results in an increase in fluorescence intensity. This property makes 2,6-Dichloroxanthen-9-one a valuable tool for measuring changes in intracellular calcium levels, which are important in a wide range of cellular processes.
生化学的および生理学的効果
2,6-Dichloroxanthen-9-one has been shown to have a range of biochemical and physiological effects. In addition to its ability to bind to calcium ions, 2,6-Dichloroxanthen-9-one has been shown to inhibit the activity of certain ion channels, including the voltage-gated potassium channel Kv1.3. It has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
実験室実験の利点と制限
One of the main advantages of 2,6-Dichloroxanthen-9-one is its high sensitivity to changes in intracellular calcium levels. This property makes it a valuable tool for studying cellular signaling pathways. However, 2,6-Dichloroxanthen-9-one does have some limitations. It is known to bind to other divalent cations, such as magnesium and zinc, which can interfere with its ability to measure calcium levels. Additionally, 2,6-Dichloroxanthen-9-one is not cell-permeable, meaning that it cannot be used to measure calcium levels in living cells.
将来の方向性
There are several potential future directions for research involving 2,6-Dichloroxanthen-9-one. One area of interest is the development of new fluorescent dyes that are more selective for calcium ions and less prone to interference from other divalent cations. Another area of interest is the development of cell-permeable forms of 2,6-Dichloroxanthen-9-one, which would allow for the measurement of intracellular calcium levels in living cells. Finally, there is potential for the use of 2,6-Dichloroxanthen-9-one as a therapeutic agent for cancer treatment, although further research is needed to explore this possibility.
Conclusion
2,6-Dichloroxanthen-9-one is a valuable tool in scientific research due to its ability to measure changes in intracellular calcium levels. Its unique properties make it a valuable tool for studying cellular signaling pathways and have potential applications in cancer treatment. While there are some limitations to its use, there is still much potential for future research involving 2,6-Dichloroxanthen-9-one.
合成法
The synthesis of 2,6-Dichloroxanthen-9-one involves the reaction of 9-chloroxanthene with phosphorus oxychloride and aluminum chloride. The resulting product is then treated with sodium hydroxide to yield 2,6-Dichloroxanthen-9-one. This method has been used to produce high-quality 2,6-Dichloroxanthen-9-one with good yields.
特性
CAS番号 |
1556-62-3 |
|---|---|
製品名 |
2,6-Dichloroxanthen-9-one |
分子式 |
C13H6Cl2O2 |
分子量 |
265.09 g/mol |
IUPAC名 |
2,6-dichloroxanthen-9-one |
InChI |
InChI=1S/C13H6Cl2O2/c14-7-2-4-11-10(5-7)13(16)9-3-1-8(15)6-12(9)17-11/h1-6H |
InChIキー |
NOOUMCKTSHNIHX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)OC3=C(C2=O)C=C(C=C3)Cl |
正規SMILES |
C1=CC2=C(C=C1Cl)OC3=C(C2=O)C=C(C=C3)Cl |
その他のCAS番号 |
1556-62-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



